Histone H3 Peptide Substrate (1-21)
Description
Overview of Histone Proteins and Nucleosome Structure
Eukaryotic DNA is not a free-floating entity within the nucleus; instead, it is highly organized and compacted to fit within this small cellular compartment. neu.edu.tr The fundamental repeating unit of this packaging is the nucleosome. neu.edu.trwikipedia.org A nucleosome consists of a segment of DNA, approximately 147 base pairs in length, wrapped around a core of eight histone proteins. nih.govnih.gov This core, known as the histone octamer, is comprised of two copies each of the four core histone proteins: H2A, H2B, H3, and H4. wikipedia.orgnih.gov These histone proteins are relatively small and rich in basic amino acids like lysine (B10760008) and arginine, which carry a positive charge, facilitating their interaction with the negatively charged phosphate (B84403) backbone of DNA. neu.edu.trsb-peptide.com The resulting structure resembles "beads on a string," with the nucleosome cores as the beads and the intervening stretches of DNA, called linker DNA, as the string. neu.edu.trnih.gov This initial level of compaction is crucial for organizing the genome and is the first step in a hierarchical folding process that ultimately leads to the formation of condensed chromosomes. wikipedia.org
The assembly of the nucleosome is a stepwise process, beginning with the formation of H3-H4 heterodimers, which then associate to form a stable (H3-H4)2 tetramer. wikipedia.orgnih.gov Subsequently, two H2A-H2B dimers bind to this tetramer to complete the histone octamer. wikipedia.orgnih.gov Histone H1, often referred to as a linker histone, associates with the linker DNA and the DNA entry and exit points of the nucleosome, contributing to further chromatin compaction. neu.edu.tr
Table 1: Core Histone Proteins and their Properties
| Histone Protein | Key Characteristics |
|---|---|
| H2A | Forms a dimer with H2B; has several variant forms like H2A.Z and H2AX involved in different cellular processes. wikipedia.org |
| H2B | Forms a dimer with H2A; its N-terminal tail protrudes from the nucleosome core. wikipedia.org |
| H3 | A core component of the (H3-H4)2 tetramer; its N-terminal tail is a major site of post-translational modifications. wikipedia.orgnih.gov It has variants like H3.3 associated with active genes. wikipedia.orgnih.gov |
| H4 | Forms a stable tetramer with H3; highly conserved across species. nih.gov Its N-terminal tail can interact with adjacent nucleosomes. wikipedia.org |
Significance of the Histone H3 N-Terminal Tail in Epigenetic Regulation
Protruding from the globular core of each histone protein is a flexible, unstructured N-terminal tail. nih.govnih.gov The N-terminal tail of histone H3, in particular, is a critical hub for epigenetic signaling. nih.gov This tail is subject to a wide array of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination. nih.govresearchgate.net These modifications are dynamically added and removed by specific enzymes and act as a "histone code" that is read by other proteins to influence chromatin structure and gene expression. genome.gov
For instance, the acetylation of lysine residues on the H3 tail generally neutralizes their positive charge, which is thought to weaken the interaction between the histone tail and DNA. mdpi.comportlandpress.com This can lead to a more open chromatin structure, making the DNA more accessible to the transcriptional machinery and often correlating with gene activation. frontiersin.orgresearchgate.net Conversely, the methylation of certain lysine residues, such as H3K9 and H3K27, is typically associated with transcriptional repression and the formation of condensed, inactive chromatin (heterochromatin). nih.gov In contrast, methylation of H3K4 is a hallmark of active gene transcription. nih.gov Phosphorylation of serine and threonine residues on the H3 tail is also involved in processes like chromatin condensation during mitosis and transcriptional activation. wikipedia.orgcellsignal.com
The precise combination and location of these modifications on the H3 tail create a complex regulatory landscape that dictates cellular processes ranging from transcription and DNA repair to replication. mdpi.comacs.org The dynamic nature of these modifications allows cells to respond to developmental cues and environmental signals by altering gene expression patterns without changing the underlying DNA sequence. frontiersin.org
Contextualizing Histone H3 Peptide Substrate (1-21) as a Research Tool
Given the profound importance of the histone H3 N-terminal tail in epigenetic regulation, researchers require tools to study the enzymes that "write," "erase," and "read" these modifications. The Histone H3 Peptide Substrate (1-21) is a synthetically produced peptide that corresponds to the first 21 amino acids of the human histone H3 protein. epigentek.commoleculardepot.com This peptide serves as a crucial substrate in a variety of biochemical assays designed to investigate the activity of histone-modifying enzymes. sb-peptide.comepigentek.comcaymanchem.com
Specifically, this peptide is widely used to study the activity of histone methyltransferases (HMTs) that target lysine residues K4 and K9, and histone acetyltransferases (HATs) that target lysines K9 and K14. sb-peptide.commedchemexpress.com By providing a defined and accessible substrate, researchers can screen for inhibitors of these enzymes, characterize their substrate specificity, and elucidate their kinetic properties. epigentek.comresearchgate.net The use of this peptide has been instrumental in advancing our understanding of the molecular mechanisms that govern histone modification and their downstream consequences on chromatin structure and function. sb-peptide.com
Table 2: Key Post-Translational Modification Sites within Histone H3 (1-21)
| Residue | Modification | Associated Function |
|---|---|---|
| Lysine 4 (K4) | Methylation | Transcriptional activation. nih.gov |
| Lysine 9 (K9) | Methylation | Transcriptional repression. nih.gov |
| Acetylation | Transcriptional activation. cellsignal.com | |
| Serine 10 (S10) | Phosphorylation | Often works in concert with acetylation to promote transcriptional activation. researchgate.netyoutube.com |
| Lysine 14 (K14) | Acetylation | Transcriptional activation. cellsignal.com |
| Arginine 17 (R17) | Methylation, Citrullination | Transcriptional activation (methylation); potential for transcriptional repression (citrullination). wikipedia.org |
| Lysine 18 (K18) | Acetylation | Can influence the binding of certain proteins and affect downstream modifications. mdpi.com |
Properties
Molecular Weight |
2254.6 |
|---|---|
Synonyms |
H3 Peptide |
Origin of Product |
United States |
Structural and Biochemical Characteristics of Histone H3 Peptide Substrate 1 21 in Research
Amino Acid Sequence and Residue Significance within the 1-21 Region
The amino acid sequence of the human Histone H3 (1-21) peptide is H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-OH, commonly represented by the one-letter code ARTKQTARKSTGGKAPRKQLA. sb-peptide.com This region is rich in basic residues like lysine (B10760008) (K) and arginine (R), which are primary targets for a variety of PTMs. sb-peptide.combiosynth.com These modifications, including acetylation, methylation, and phosphorylation, form a complex "histone code" that dictates chromatin structure and function. abcam.comnih.gov
Key residues within this peptide are hot spots for enzymatic modification and are crucial for epigenetic signaling. researchgate.netaminer.org For instance, lysine 4 (K4) and lysine 9 (K9) are well-studied sites for methylation, which can lead to either gene activation or repression depending on the specific modification. anaspec.comresearchgate.net Lysine 9 (K9) and lysine 14 (K14) are also key sites for acetylation, a modification generally linked to transcriptional activation. sb-peptide.comabcam.com Furthermore, arginine residues at positions 2, 8, and 17 are targets for methylation, while serine 10 and threonine 3 are sites for phosphorylation, a modification important for cell cycle progression. nih.govacs.org The interplay and combination of these PTMs create a complex regulatory network. nih.govnih.gov
| Residue (Position) | Common Post-Translational Modifications | Associated Function |
|---|---|---|
| Arginine (R2) | Methylation | Transcriptional regulation |
| Threonine (T3) | Phosphorylation | Mitotic chromosome condensation |
| Lysine (K4) | Methylation, Acetylation | Transcriptional activation/repression |
| Arginine (R8) | Methylation | Transcriptional regulation |
| Lysine (K9) | Methylation, Acetylation | Transcriptional repression (methylation) or activation (acetylation) |
| Serine (S10) | Phosphorylation | Mitotic chromosome condensation, transcriptional activation |
| Lysine (K14) | Acetylation | Transcriptional activation |
| Arginine (R17) | Methylation | Transcriptional regulation |
| Lysine (K18) | Acetylation | Transcriptional activation |
Conformational Flexibility and Structural Ensembles of the Peptide
In solution, the Histone H3 (1-21) peptide, like the full-length histone tails, is intrinsically disordered and lacks a stable, defined three-dimensional structure. nih.govmdpi.com Instead, it exists as a dynamic ensemble of interconverting conformations. acs.org This conformational flexibility is a key feature, allowing the tail to adopt different structures upon binding to various regulatory proteins. mdpi.commdpi.com
Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have shown that while the peptide is predominantly disordered, it can transiently populate partially folded states, such as α-helical turns. oup.com The N-terminus of the peptide, particularly the first few amino acids, can adopt a more restrained conformation when bound to a "reader" protein, while the C-terminal region often remains highly flexible. mdpi.comnih.gov Post-translational modifications can significantly influence the peptide's conformational ensemble. For example, acetylation neutralizes the positive charge of lysine, potentially altering electrostatic interactions and conformational preferences, while phosphorylation introduces a bulky negative charge. acs.org These PTM-induced changes are critical for modulating the interactions between the histone tail and other proteins.
Comparison to Full-Length Histone H3 N-Terminal Tail in Solution and Nucleosomal Contexts
The Histone H3 (1-21) peptide represents the initial segment of the longer, approximately 35-44 amino acid N-terminal tail of the full-length histone H3 protein. nih.govnih.gov In solution, both the peptide and the full-length tail are intrinsically disordered, though the longer tail possesses additional modification sites and interaction domains. nih.gov
However, within the context of the nucleosome—where DNA is wrapped around a core of histone proteins—the conformational freedom of the H3 tail is more constrained. nih.govwikipedia.org While still considered flexible, the tail interacts with both the nucleosomal DNA and adjacent histones. nih.gov These interactions are dynamic and play a role in the higher-order packing of chromatin. nih.govnih.gov The presence of linker DNA, which connects adjacent nucleosomes, further attenuates the dynamics of the H3 tail. nih.gov
Studies comparing the peptide to the nucleosomal tail show that the tail's accessibility is significantly reduced within the nucleosome. biorxiv.org While the H3 (1-21) peptide is an excellent model for studying the biochemistry of histone-modifying enzymes in vitro, its conformational state is a simplified representation of the full-length tail, which is subject to a more complex regulatory environment within the chromatin fiber. nih.govbiorxiv.org Despite this, the peptide remains an invaluable tool for dissecting the fundamental mechanisms of histone modification and recognition. sb-peptide.com
Post Translational Modifications Ptms on Histone H3 Peptide Substrate 1 21
Lysine (B10760008) Acetylation Sites and Functional Implications within the 1-21 Region
Histone acetylation is a dynamic and reversible modification predominantly associated with a more open chromatin structure, facilitating gene transcription. creative-diagnostics.com This process is catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). nih.gov The neutralization of the positive charge on lysine residues through acetylation is thought to weaken the interaction between histones and the negatively charged DNA backbone, leading to a more relaxed chromatin state. youtube.comyoutube.com
Acetylation at Lysine 9 (K9)
Histone H3 lysine 9 acetylation (H3K9ac) is a hallmark of active gene promoters. epigenie.comwikipedia.org This modification is often found in conjunction with H3K4 trimethylation and H3K14 acetylation, collectively marking the transcriptional start sites of active genes. epigenie.com The presence of H3K9ac is generally antagonistic to H3K9 methylation, a mark associated with gene silencing. This "binary switch" between acetylation and methylation at the same residue highlights the dynamic nature of chromatin regulation. wikipedia.org Functionally, H3K9ac can recruit specific reader proteins containing bromodomains, which are modules that recognize acetyl-lysine motifs. These reader proteins can, in turn, recruit other factors that promote transcription initiation and elongation. nih.gov For instance, the recruitment of the super elongation complex (SEC) to chromatin can be directed by H3K9ac, facilitating the release of paused RNA polymerase II and promoting productive transcription. nih.gov
Acetylation at Lysine 14 (K14)
Acetylation of histone H3 at lysine 14 (H3K14ac) is another key modification linked to transcriptional activation. wikipedia.org It is often found alongside H3K9ac at active promoters. epigenie.com Research has shown that H3K14ac plays a significant role in DNA repair processes. Specifically, it can facilitate the repair of UV-induced DNA damage by stabilizing the binding of the chromatin remodeling complex RSC (Remodels the Structure of Chromatin). nih.gov This interaction helps to unfold tightly packed nucleosomes, making the damaged DNA more accessible to repair machinery. In fission yeast, H3K14ac is critical for the activation of the DNA damage checkpoint, where it helps to regulate chromatin compaction and recruit the RSC complex. columbia.edu The neutralization of the positive charge at K14 by acetylation appears to be a key aspect of its function in the DNA damage response. columbia.edu
Other Acetylation Sites (e.g., K18, K23)
Within the 1-21 amino acid sequence of histone H3, lysine 18 (H3K18) and lysine 23 (H3K23) are also subject to acetylation, modifications that are generally associated with active chromatin. pnas.org Acetylation at H3K18 (H3K18ac) has been implicated as a marker in the progression of several cancers. nih.gov This modification is catalyzed by acetyltransferases like p300/CBP. nih.gov For example, SIRT7, a histone deacetylase, can lead to global hypoacetylation of H3K18, which is linked to cellular transformation. nih.gov Conversely, the presence of H3K18ac at the promoters of certain tumor suppressor genes can be indicative of their active transcription. nih.gov
Acetylation at H3K23 (H3K23ac), often studied in conjunction with H3K18ac, is also enhanced at the target genes of certain transcription factors, such as c-Myb, in a p300-dependent manner. nih.gov The interaction between the transcription factor and the histone H3 tail is thought to position the N-terminus for subsequent acetylation at K18 and K23, a prerequisite for the transcription of these target genes. nih.gov
| Modification Site | Primary Function | Key Associated Processes | Recruited Proteins/Complexes (Examples) |
|---|---|---|---|
| Acetylation at Lysine 9 (H3K9ac) | Transcriptional Activation | Active gene promoters, antagonism to H3K9 methylation | Bromodomain-containing proteins, Super Elongation Complex (SEC) |
| Acetylation at Lysine 14 (H3K14ac) | Transcriptional Activation, DNA Repair | Active gene promoters, DNA damage checkpoint activation | Chromatin Remodeling Complex RSC |
| Acetylation at Lysine 18 (H3K18ac) | Transcriptional Activation | Cancer progression, target gene activation by transcription factors | p300/CBP |
| Acetylation at Lysine 23 (H3K23ac) | Transcriptional Activation | Target gene activation by transcription factors | p300/CBP |
Lysine Methylation Sites and Functional Implications within the 1-21 Region
In contrast to the generally activating role of acetylation, histone methylation can be associated with either transcriptional activation or repression, depending on the specific lysine residue and the degree of methylation (mono-, di-, or trimethylation).
Methylation at Lysine 4 (K4) (Monomethylation, Dimethylation, Trimethylation)
The methylation of histone H3 at lysine 4 (H3K4) is a highly conserved modification associated with active transcription. nih.gov The different methylation states of H3K4 have distinct distributions and functions:
H3K4 Monomethylation (H3K4me1): This modification is a hallmark of enhancers, which are regulatory DNA elements that can be located far from the genes they regulate. nih.gov While H3K4me1 is associated with both poised and active enhancers, it has also been linked to gene repression in certain contexts. nih.govnih.gov For instance, in myoblasts, MLL3/4-mediated monomethylation of promoter regions can lead to the conditional repression of specific genes. nih.gov H3K4me1 can also establish boundaries at promoters, restricting the recruitment of certain chromatin-modifying enzymes. nih.gov
H3K4 Dimethylation (H3K4me2): H3K4me2 is typically found at both active promoters and enhancers. nih.gov In yeast, H3K4me2 has been shown to recruit the Set3 histone deacetylase complex to the 5' ends of transcribed regions. nih.gov This recruitment leads to reduced histone acetylation levels, suggesting a role in fine-tuning the chromatin landscape during transcription. nih.gov
H3K4 Trimethylation (H3K4me3): This modification is strongly enriched at the transcription start sites (TSS) of active genes and is a robust indicator of active promoters. nih.govwikipedia.org H3K4me3 is thought to promote gene expression by recruiting various protein complexes, including histone acetyltransferases and the NURF chromatin remodeling complex, which help to create a more accessible chromatin environment. wikipedia.org It plays a crucial role in transcription initiation and the release of paused RNA polymerase II. researchgate.net
| Modification | Primary Location | Primary Function | Key Associated Processes |
|---|---|---|---|
| H3K4me1 | Enhancers | Marks active and poised enhancers; can also be involved in repression | Cell-type specific gene expression |
| H3K4me2 | Active promoters and enhancers | Recruits histone deacetylase complexes to fine-tune transcription | Transcriptional regulation |
| H3K4me3 | Transcription Start Sites (TSS) of active genes | Transcriptional Activation | Recruitment of transcriptional machinery, chromatin remodeling |
Methylation at Lysine 9 (K9) (Monomethylation, Dimethylation, Trimethylation)
Methylation of H3K9 is predominantly a repressive mark, with each methylation state having distinct roles and genomic locations.
H3K9 Monomethylation (H3K9me1): While generally associated with transcriptional repression, H3K9me1 is also found at the transcriptional start sites of some active genes. epigenie.comnih.gov It is considered a key mark in the establishment of heterochromatin, as it can serve as a substrate for enzymes that catalyze higher methylation states. oup.com In some contexts, H3K9me1 levels are inversely correlated with H3 acetylation and H3K4me1 levels on transcribed regions. nih.gov
H3K9 Dimethylation (H3K9me2): This modification is strongly linked to transcriptional repression and is a characteristic feature of facultative heterochromatin, such as the inactivated X chromosome in female mammals. epigenie.comwikipedia.org H3K9me2 is also found in large domains of repressive chromatin at the nuclear periphery. nih.gov It represses gene expression by preventing the binding of RNA polymerase and its regulatory factors, and by recruiting transcriptional repressors. wikipedia.org
H3K9 Trimethylation (H3K9me3): H3K9me3 is a hallmark of constitutive heterochromatin, which are regions of the genome that are generally silenced, such as centromeres and telomeres. epigenie.comnih.gov This mark is established by histone methyltransferases like SUV39H1 and is recognized by Heterochromatin Protein 1 (HP1). epigenie.com The binding of HP1 to H3K9me3 is crucial for the formation and maintenance of a condensed, transcriptionally silent chromatin state. epigenie.com H3K9me3 plays a vital role in maintaining genome stability and silencing repetitive DNA elements. nih.gov
| Modification | Primary Location | Primary Function | Key Associated Processes |
|---|---|---|---|
| H3K9me1 | TSS of some active genes, heterochromatin establishment | Transcriptional repression, precursor for higher methylation states | Heterochromatin formation |
| H3K9me2 | Facultative heterochromatin, nuclear periphery | Transcriptional Repression | X-chromosome inactivation, silencing of lineage-inappropriate genes |
| H3K9me3 | Constitutive heterochromatin (e.g., centromeres, telomeres) | Transcriptional Repression, Genome Stability | Heterochromatin formation and maintenance, silencing of repetitive elements |
Arginine Methylation Sites and Functional Implications within the 1-21 Region
Arginine methylation within the histone H3 (1-21) peptide is a key regulatory mark, influencing the binding of effector proteins and subsequent downstream cellular processes.
Methylation at Arginine 17 (R17)
Methylation of arginine 17 (H3R17) on the histone H3 tail is predominantly linked with transcriptional activation. eurogentec.com This modification is catalyzed by protein arginine methyltransferases (PRMTs). The presence of a methyl group on R17 can directly influence the binding of proteins that recognize this specific mark, thereby recruiting transcriptional machinery to target genes. Studies have shown that deimination of R17 by peptidyl arginine deiminase 4 (PADI4) antagonizes methylation, suggesting a dynamic regulation of this site. researchgate.net
Serine/Threonine Phosphorylation Sites and Functional Implications within the 1-21 Region
Phosphorylation events on serine and threonine residues within the histone H3 (1-21) region are crucial for a variety of cellular functions, most notably cell cycle progression and gene regulation. nih.gov
Phosphorylation at Serine 10 (S10)
Phosphorylation of serine 10 (H3S10ph) is a well-characterized modification that is tightly linked to chromosome condensation during mitosis and meiosis. nih.gov This modification is also involved in transcriptional activation in response to various stimuli. The presence of a phosphate (B84403) group at S10 can create a binding site for specific proteins, such as the 14-3-3 family of proteins, which in turn can influence chromatin structure and gene expression. cdnsciencepub.com
Combinatorial Histone PTMs and Their Interplay on the Peptide Substrate
The functional output of the histone H3 (1-21) peptide is not determined by single modifications in isolation but rather by the complex interplay of multiple PTMs. nih.govacs.orgnih.gov This concept, often referred to as the "histone code," suggests that the combination of modifications dictates the recruitment of specific protein complexes and the resulting biological outcome. acs.orgnih.govfrontiersin.org
Synergistic and Antagonistic Relationships Between PTMs
The modifications within the histone H3 (1-21) region exhibit both synergistic and antagonistic relationships. A classic example of an antagonistic relationship is the "phospho-methyl switch". For instance, phosphorylation at Serine 10 (H3S10ph) can inhibit the methylation of the adjacent Lysine 9 (H3K9me). nih.govresearchgate.net This prevents the binding of proteins that recognize H3K9me, a mark typically associated with transcriptional repression. nih.gov Conversely, H3S10 phosphorylation can act synergistically with the acetylation of Lysine 14 (H3K14ac). The presence of both marks can enhance the recruitment of certain transcriptional activators. cdnsciencepub.com Studies have shown that the binding affinity of proteins like 14-3-3ζ to H3S10ph is significantly increased when H3K14 is also acetylated. cdnsciencepub.com
Impact on Protein-Peptide Interactions
The combination of PTMs on the histone H3 (1-21) peptide profoundly impacts its interaction with "reader" proteins, which contain specialized domains that recognize specific modification patterns. nih.govfrontiersin.org The presence of one modification can influence the binding of a reader protein to a neighboring modification. For example, the methylation of Arginine 2 (H3R2me) can interfere with the binding of some proteins to trimethylated Lysine 4 (H3K4me3), a mark associated with active transcription. nih.gov This highlights how the context of surrounding modifications is crucial for the interpretation of the histone code. The combinatorial nature of these PTMs allows for a highly nuanced and dynamic regulation of chromatin function, where different combinations of marks can recruit distinct sets of effector proteins, leading to diverse downstream biological effects. frontiersin.orgnih.gov
Protein Interaction Studies with Modified Histone H3 Peptide Substrate 1 21
"Reader" Proteins and Their Binding to Modified Histone H3 Peptide (1-21)
Reader proteins possess specialized domains that bind to specific PTMs on the histone H3 tail, translating these epigenetic marks into downstream biological functions. nih.gov
Bromodomain-Containing Proteins and Acetylated Peptide Interactions
Bromodomains are protein modules that specifically recognize acetylated lysine (B10760008) residues. nih.gov This modification neutralizes the positive charge of the lysine side chain, contributing to a more open chromatin structure permissive for transcription.
Recognition of Acetyl-Lysine: Structural studies have shown that bromodomains form a hydrophobic pocket that accommodates the acetylated lysine. embopress.org This interaction is often stabilized by hydrogen bonds involving a conserved asparagine residue within the bromodomain. biorxiv.org
Examples of Interactions:
The tandem bromodomains of the Rsc4 protein, a component of the RSC chromatin remodeling complex, have been shown to bind to the histone H3 tail when it is acetylated at lysine 14 (H3K14ac). embopress.org
The double bromodomain protein Brd4 interacts with acetylated histone H3 and H4 tails, playing a role in transcriptional regulation. nih.gov
Proteins like BRPF2, part of the HBO1 histone acetyltransferase complex, can recognize multiple acetylated lysines on histone tails, including H3K14ac. biorxiv.org
| Protein | Recognized Modification(s) | Biological Context |
|---|---|---|
| Rsc4 | H3K14ac | Chromatin Remodeling embopress.org |
| Brd4 | Acetylated H3/H4 | Transcriptional Regulation nih.gov |
| BRPF2 | H3K14ac, Acetylated H4 | Histone Acetylation biorxiv.org |
Chromodomain-Containing Proteins (e.g., HP1) and Methylated Peptide Interactions
Chromodomains are key players in recognizing methylated lysine residues, which can signal either gene activation or repression depending on the site and degree of methylation.
HP1 and H3K9me3: Heterochromatin Protein 1 (HP1) is a classic example of a chromodomain-containing protein that binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of silent heterochromatin. nih.govnih.govresearchgate.net The chromodomain of HP1 forms a binding pocket with three aromatic side chains that cage the methylammonium (B1206745) group of the modified lysine. nih.govnih.gov
Specificity of Recognition: The interaction is highly specific, with residues preceding the methylated lysine in the H3 tail making important contacts that contribute to binding affinity and specificity. nih.govresearchgate.net Swapping the chromodomains of HP1 and another chromodomain protein, Polycomb (Pc), is sufficient to switch their nuclear localization, highlighting the domain's critical role in targeting. doi.org
| Protein | Recognized Modification | Biological Context |
|---|---|---|
| HP1 | H3K9me2/3 | Heterochromatin formation, Gene silencing nih.govnih.govresearchgate.net |
| Polycomb (Pc) | H3K27me3 | Gene repression doi.org |
Other Domain Recognition of PTMs on the Peptide
Besides bromodomains and chromodomains, a variety of other domains contribute to deciphering the histone code on the H3 (1-21) peptide. nih.gov
PHD Fingers: Plant Homeodomain (PHD) fingers can recognize different methylation states of H3K4. nih.gov For instance, the PHD finger of BPTF binds to H3K4me3 (a mark of active transcription), while the PHD finger of AIRE prefers unmethylated H3K4. nih.govnih.gov
Tudor Domains: These domains are known to bind methylated lysines. The tandem Tudor domain of UHRF1, for example, recognizes H3K9me3. rhhz.net
WD40 Repeats: The WDR5 protein, a core component of histone methyltransferase complexes, uses its WD40 repeat domain to bind H3K4me2. nih.gov
Quantitative Analysis of Protein-Peptide Binding Kinetics and Thermodynamics
To understand the precise nature of these interactions, researchers employ quantitative biophysical techniques to measure binding affinities and kinetics. reichertspr.comnih.govaffiniteinstruments.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govyoutube.comyoutube.comyoutube.com This technique has been used to measure the binding affinities of various reader domains to modified histone peptides, which typically fall in the micromolar to nanomolar range. biorxiv.orgnih.gov
Surface Plasmon Resonance (SPR): SPR is an optical technique that provides real-time data on the association and dissociation rates of protein-peptide interactions, from which the binding affinity can be calculated. reichertspr.comaffiniteinstruments.compnas.orgnih.govnih.gov It is a powerful tool for high-throughput screening of interactions. pnas.org
| Technique | Key Parameters Measured | Advantages |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile, label-free. nih.gov |
| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Real-time, label-free, high-throughput capabilities. nih.gov |
Impact of Adjacent Modifications on Effector Protein Binding
The binding of a reader protein to a specific PTM can be significantly influenced by the presence of other modifications on nearby amino acid residues. nih.govku.dk This "crosstalk" adds another layer of complexity and regulation to the histone code. nih.gov
The "Phospho-Methyl Switch": A well-documented example is the interplay between H3K9 methylation and H3S10 phosphorylation. Phosphorylation of serine 10 can inhibit the binding of HP1 to H3K9me3. nih.gov This mechanism is crucial during mitosis, where widespread H3S10 phosphorylation leads to the ejection of HP1 from chromatin. nih.gov Similarly, phosphorylation of H3T3 can disrupt the binding of TFIID to H3K4me3. nih.govnih.gov
Combinatorial Readout: Some reader domains are capable of recognizing multiple modifications simultaneously. For example, the linked TTD and PHD domains of UHRF1 can concurrently recognize non-modified arginine 2 (H3R2) and trimethylated lysine 9 (H3K9me3) on the same H3 tail. pnas.org The presence of one modification can also positively or negatively influence the binding to a neighboring one. For instance, dimethylation of H3R2 can decrease the binding of the AIRE-PHD1 domain to the unmodified H3 tail. nih.gov
| Primary Modification | Adjacent Modification | Reader Protein | Effect on Binding |
|---|---|---|---|
| H3K9me3 | H3S10ph | HP1 | Inhibition nih.gov |
| H3K4me3 | H3T3ph | TFIID (TAF3) | Inhibition nih.govnih.gov |
| H3 (unmodified) | H3R2me2 | AIRE-PHD1 | Inhibition nih.gov |
| H3K9me3 | H3R2 (unmodified) | UHRF1 (TTD-PHD) | Bivalent Recognition pnas.org |
Methodologies and Experimental Approaches Utilizing Histone H3 Peptide Substrate 1 21
Solid-Phase Peptide Synthesis and Peptide Array Technologies
The chemical synthesis of histone peptides provides an invaluable source of precisely defined substrates that are difficult to obtain from biological sources. frontiersin.org These synthetic peptides enable the systematic study of how individual and combined PTMs influence the recruitment and activity of nuclear proteins. acs.org
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for generating Histone H3 (1-21) peptides with specific PTMs at defined locations. acs.orgnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. acs.org To incorporate PTMs such as acetylation or methylation, chemists use specially prepared amino acid building blocks that already carry the desired modification. For example, Fmoc-protected lysine (B10760008) residues that are pre-acetylated (AcK) or mono-, di-, or tri-methylated (Kme1, Kme2, Kme3) can be introduced at specific positions (e.g., K4, K9, K14) in the H3 (1-21) sequence during synthesis. frontiersin.orgnih.gov This approach allows for the production of homogenous populations of peptides with a single, defined modification, which is essential for dissecting the function of that specific mark without the confounding influence of other modifications present in cellular histones. rhhz.net
Building upon site-specific modification, SPPS is also used to create complex peptide libraries where multiple PTMs exist on the same peptide. acs.org These "combinatorial" libraries are powerful tools for understanding the crosstalk between different histone marks. nih.gov Peptide array technologies provide a high-throughput platform for utilizing these libraries. jpt.com In this approach, hundreds to thousands of unique histone peptides, each with a specific combination of PTMs, are synthesized and immobilized in an ordered pattern on a solid surface, such as a glass slide. jpt.comactivemotif.com
These arrays can be used to screen for the binding specificity of "reader" proteins, the substrate specificity of "writer" and "eraser" enzymes, or the epitope specificity of antibodies. jpt.comactivemotif.comabcam.com For example, a single microarray can contain over 3,800 different histone peptides, encompassing various combinations of acetylation, methylation, and phosphorylation. jpt.com By incubating the array with a protein of interest and detecting where it binds, researchers can rapidly map the PTM combinations that are recognized. jpt.com This high-throughput screening method has been instrumental in deciphering the complex binding preferences of chromatin-associated proteins and has revealed that the presence of one PTM can significantly influence the recognition of another nearby mark. activemotif.comresearchgate.netnih.gov
| Technology | Description | Application | Key Findings |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid resin. Allows for the precise, site-specific incorporation of modified amino acids. acs.orgnih.gov | Generation of homogenous histone peptides with defined single or multiple PTMs for use in biochemical and structural studies. frontiersin.orgrhhz.net | Enables the production of tools to study the functional impact of specific histone modifications. nih.gov |
| Peptide Microarrays | High-density arrays of thousands of unique, synthetically generated histone peptides (including combinatorial PTMs) immobilized on a solid surface. jpt.comactivemotif.com | High-throughput screening of enzyme specificity, inhibitor discovery, and mapping the binding preferences of histone-interacting proteins ("readers") and antibodies. jpt.comabcam.com | Revealed complex crosstalk between PTMs, where one modification can enhance or inhibit the recognition of another. activemotif.comresearchgate.netnih.gov |
| Stable-Isotope-Labeled Peptide Libraries | Libraries of synthetic histone peptides where specific amino acids are replaced with heavy isotopes. nih.gov | Used as internal standards in mass spectrometry to achieve precise and accurate quantification of endogenous histone PTMs in biological samples. researchgate.netnih.gov | Correcting for detection efficiencies with these libraries can alter the relative abundance of PTMs, sometimes leading to different biological conclusions. nih.gov |
Enzymatic Assays for Histone-Modifying Enzymes
The Histone H3 (1-21) peptide is a widely used substrate in enzymatic assays to measure the activity of histone-modifying enzymes, particularly histone methyltransferases (HMTs) and histone acetyltransferases (HATs). sinobiological.combpsbioscience.comepigentek.com These assays are fundamental for discovering and characterizing enzyme inhibitors, which have significant therapeutic potential. bpsbioscience.com
Fluorescence-based assays offer sensitive, non-radioactive methods for monitoring enzyme activity in a high-throughput format. Several strategies have been developed using the H3 (1-21) peptide.
Homogeneous Time-Resolved Fluorescence (HTRF): This assay format is commonly used for HMTs like G9a. bmglabtech.combmglabtech.com It typically involves a biotinylated H3 (1-21) peptide substrate and a europium cryptate-labeled antibody that specifically recognizes the methylated product (e.g., H3K9me1 or H3K9me2). bmglabtech.com When the peptide is methylated by the enzyme, the antibody binds. Addition of streptavidin-conjugated XL665 brings the donor (europium) and acceptor (XL665) into close proximity, generating a FRET (Förster Resonance Energy Transfer) signal that is proportional to enzyme activity. bmglabtech.combmglabtech.com
Formaldehyde (B43269) Detection: For histone demethylases like Lysine-Specific Demethylase 1 (LSD1), which generates formaldehyde as a byproduct of demethylation, assays are designed to detect this product. activemotif.com A reagent is added that reacts with formaldehyde to produce a highly fluorescent molecule, allowing for continuous monitoring of the enzyme reaction. activemotif.com
Quantum Dot-Based FRET: A highly sensitive assay for G9a has been developed using time-resolved FRET between a terbium-labeled antibody (donor) and a streptavidin-coated quantum dot (acceptor). researchgate.net The biotinylated H3 (1-21) peptide substrate links the donor and acceptor upon methylation, resulting in a FRET signal that can detect enzyme concentrations as low as 20 pM. researchgate.net
Radioactive assays are a classic and direct method for measuring methyltransferase activity. The most common format is a filter-binding assay that uses S-adenosyl-L-methionine (SAM), the methyl donor, labeled with tritium (B154650) ([³H]-SAM). nih.govreactionbiology.com
In this "HotSpot" assay, the HMT enzyme transfers the radioactive [³H]-methyl group from [³H]-SAM to the Histone H3 (1-21) peptide substrate. nih.gov The reaction mixture is then spotted onto a filter paper. The positively charged peptide binds to the negatively charged paper, while the small, unreacted [³H]-SAM is washed away. ed.ac.uk The amount of radioactivity remaining on the filter, which corresponds to the methylated peptide, is then quantified by liquid scintillation counting. ed.ac.uk This method is robust, broadly applicable to any HMT, and can be used with various substrates (peptides, proteins, or nucleosomes) without requiring modification-specific antibodies or labels on the substrate itself. nih.govreactionbiology.com
Coupled assays link the activity of the primary enzyme of interest to a secondary, reporter enzyme that produces a change in absorbance.
Assays for Demethylases: The activity of the demethylase LSD1 can be measured using a coupled assay that detects the hydrogen peroxide (H₂O₂) produced by the subsequent oxidation of the formaldehyde byproduct. elifesciences.org This reaction is coupled to horseradish peroxidase (HRP), which uses the H₂O₂ to oxidize a chromogenic substrate, leading to an increase in absorbance that can be monitored with a spectrophotometer. elifesciences.org
Assays for Deacetylases (HDACs): A general assay for HDACs measures the production of acetate (B1210297). nih.gov The acetate is converted to acetyl-CoA by acetyl-CoA synthetase, consuming ATP. The resulting AMP and pyrophosphate are then used by other coupling enzymes in a series of reactions that ultimately lead to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. nih.gov This method allows for the real-time measurement of HDAC activity on peptide substrates. nih.gov
| Assay Type | Principle | Enzyme Class | Substrate Example | Detection Method |
| HTRF | FRET between a europium-labeled antibody (recognizing the PTM) and an XL665-streptavidin conjugate bound to a biotinylated peptide. bmglabtech.combmglabtech.com | HMTs (e.g., G9a) | Biotinylated Histone H3 (1-21) | Time-Resolved Fluorescence |
| Radioactive Filter Binding | Transfer of a [³H]-methyl group from [³H]-SAM to the peptide, followed by capture on a filter and scintillation counting. nih.goved.ac.uk | HMTs | Histone H3 (1-21) | Radioactivity |
| Coupled Spectrophotometric (Demethylase) | The H₂O₂ byproduct of demethylation is used by HRP to oxidize a chromogenic substrate. elifesciences.org | Demethylases (e.g., LSD1) | H3K4me2 peptide (1-21) | Absorbance |
| Coupled Spectrophotometric (Deacetylase) | Acetate production is enzymatically coupled to the oxidation of NADH, which is monitored by a decrease in absorbance. nih.gov | HDACs | Acetylated Histone Peptide | Absorbance at 340 nm |
| Fluorescent Formaldehyde Detection | The formaldehyde byproduct of demethylation reacts with a reagent to form a fluorescent product. activemotif.com | Demethylases (e.g., LSD1) | Methylated Histone Substrate | Fluorescence |
Biophysical Characterization Techniques
The histone H3 (1-21) peptide is a crucial tool in deciphering the complexities of chromatin biology. A variety of biophysical techniques are employed to study its interactions, structure, and modifications, providing detailed insights into its function.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during biomolecular interactions. malvernpanalytical.com This method provides a comprehensive thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comnih.gov For the histone H3 (1-21) peptide, ITC is frequently used to quantify the binding affinities between the peptide, with or without post-translational modifications (PTMs), and "reader" proteins that recognize these marks. news-medical.netnih.gov
The process involves titrating the H3 peptide into a solution containing the protein of interest and measuring the minute amounts of heat released or absorbed. malvernpanalytical.com This allows for the precise determination of how specific PTMs on the H3 tail influence its interaction with various binding partners. For instance, ITC studies have been instrumental in defining the binding affinities of reader proteins for histone peptides with specific modifications like trimethylated lysine 4 (H3K4me3). news-medical.net
Research has utilized ITC to measure the dissociation constants (Kd) for the interaction of various proteins with histone H3 peptides. For example, the interaction between the SPIN150–262 construct and the H31–20K4me3 peptide was measured to have a Kd of approximately 750 nM. nih.gov In another study, the binding affinity of Survivin for the H3T3ph peptide was determined to be 4.80 µM. nih.gov These quantitative data are critical for understanding the specificity and strength of these interactions, which are fundamental to the regulation of gene expression.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
|---|---|---|
| SPIN150–262 and H31–10K4me3 | ~147 nM | nih.gov |
| SPIN150–262 and H31–10K4me3R8me2a | ~45 nM | nih.gov |
| Clr4 and H3K14ub peptide | 80 ± 6 nM | biorxiv.org |
| Survivin and H3T3ph peptide | 4.80 µM | nih.gov |
| CHD1 and H3(1–15)K4me3 | 9.4 µM | pnas.org |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. It provides valuable data on the kinetics of binding, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. In studies involving the histone H3 (1-21) peptide, SPR is often used to characterize the binding of reader proteins and enzymes to the peptide with and without specific PTMs.
Typically, a biotinylated version of the H3 (1-21) peptide is immobilized on a streptavidin-coated sensor chip. nih.gov The protein of interest is then flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the change in mass, is monitored. This allows for the direct observation of the binding and dissociation events.
SPR has been employed to investigate the binding of various proteins to the H3 peptide. For example, the binding of the WDR5 protein to H3 peptides with different methylation states at lysine 4 was analyzed using SPR. nih.gov These experiments revealed that H3K4me2 binds most strongly to WDR5, with a Kd of 1.02 ± 0.05 μM, while unmodified H3 binds with a Kd of 3.3 ± 0.2 μM. nih.gov Similarly, SPR was used to show that the plant homeodomain (PHD) finger of CHD4 binds weakly to the H3 (1-21) peptide with a Kd of 190 ± 14 µM. researchgate.net
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
|---|---|---|
| WDR5 and H3K4me2 peptide | 1.02 ± 0.05 μM | nih.gov |
| WDR5 and unmodified H3 peptide | 3.3 ± 0.2 μM | nih.gov |
| WDR5 and H3K4me1 peptide | 8.7 ± 0.3 μM | nih.gov |
| WDR5 and H3K4me3 peptide | 7.8 ± 0.2 μM | nih.gov |
| CHD4 tPHD and H3 (1-21) peptide | 190 ± 14 µM | researchgate.net |
| CHD4 tPHD and H3 (1-21) K9me3 peptide | 70 ± 5 µM | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. For the histone H3 (1-21) peptide, NMR is particularly useful for characterizing its conformational dynamics, as the N-terminal tails of histones are intrinsically disordered. nih.gov
Solution-state NMR studies on the H3 peptide (residues 1-44) have shown that it is highly flexible in its free form. nih.gov When incorporated into nucleosomes, the tail remains dynamically disordered, although its mobility is somewhat reduced due to transient interactions with DNA. nih.govelifesciences.org High-resolution magic-angle-spinning (MAS) NMR has been used to study H3 tails in large nucleosome arrays, revealing that residues 1-35 remain flexible. nih.govfrontiersin.org
NMR is also employed to map the binding interface between the H3 peptide and its interacting proteins. By comparing the NMR spectra of the free and bound peptide, researchers can identify the specific amino acid residues involved in the interaction. This has been used to study the interaction of the H3 tail with various reader domains and has provided insights into how PTMs can modulate these interactions by altering the conformational ensemble of the tail. oup.com Recent studies have also used NMR to investigate how the composition of the nucleosome affects the conformational ensemble and accessibility of the H3 tail. oup.com
Mass Spectrometry for PTM Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of post-translational modifications (PTMs) on the histone H3 (1-21) peptide. nih.gov Due to the vast number of possible PTMs, including acetylation, methylation, phosphorylation, and ubiquitination, MS provides the necessary sensitivity and specificity to analyze this complexity. stanford.edu
"Bottom-up" proteomics is a common approach where histones are enzymatically digested, typically with trypsin, and the resulting peptides are analyzed by MS. nih.gov However, for the lysine-rich histone tails, trypsin digestion can produce very short peptides that are difficult to analyze. To overcome this, a chemical derivatization step, such as propionylation, is often employed to block lysine residues from cleavage and improve sequence coverage. nih.gov
More advanced "middle-down" and "top-down" MS strategies analyze larger peptide fragments or even the entire protein, respectively, which helps to preserve information about the co-occurrence of different PTMs on the same peptide. stanford.edunih.gov Techniques like electron-transfer dissociation (ETD) and 193 nm ultraviolet photodissociation (UVPD) are used to fragment the peptides in the mass spectrometer, allowing for the precise localization of PTMs. researchgate.netnsf.gov For example, ETD has been successfully used to map phosphorylation at Serine 10 and acetylation at Lysine 14 on a synthetic H3 (1-21) peptide. researchgate.net Quantitative MS methods, often involving stable isotope labeling, enable the measurement of changes in the abundance of specific PTMs under different biological conditions. upenn.edu
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. For the histone H3 (1-21) peptide, which is largely unstructured in solution, CD is used to detect changes in its secondary structure upon binding to other molecules or upon the introduction of PTMs.
Studies have shown that the H3 peptide can adopt a more ordered conformation, such as an α-helix, upon interaction with certain binding partners. For instance, an increase in α-helical character was observed by CD analysis when comparing a citrullinated H3 peptide to the wild-type sequence, suggesting that this modification induces a conformational change. nih.gov
CD can also be used to assess the stability of the peptide's structure under different conditions, such as varying temperature or in the presence of denaturing agents. The thermal and chemical stability of the α-helical conformation of an H3-derived peptide has been investigated using CD, revealing that the structure can be significantly affected by the addition of a denaturant like urea. researchgate.net
Protein Pull-Down and Affinity Purification Assays
Protein pull-down and affinity purification assays are fundamental techniques used to identify and isolate proteins that interact with the histone H3 (1-21) peptide. nih.govrhhz.net These methods typically utilize a biotinylated version of the H3 peptide, which can be either unmodified or carry specific PTMs. ptgcn.comactivemotif.com
In a typical pull-down assay, the biotinylated H3 peptide is immobilized on streptavidin-coated beads. nih.gov These beads are then incubated with a complex protein mixture, such as a nuclear extract. nih.gov Proteins that bind to the H3 peptide are "pulled down" with the beads, while non-binding proteins are washed away. The bound proteins are then eluted and can be identified by techniques like SDS-PAGE followed by mass spectrometry. nih.govrhhz.net
This approach has been instrumental in creating interactome maps for various histone modifications. For example, pull-down assays using H3 peptides dimethylated at lysine 4 (H3K4me2) or lysine 9 (H3K9me2), or acetylated at lysine 9 (H3K9ac) have identified numerous known and novel binding proteins from HeLa nuclear extracts. nih.gov These studies have revealed that many of the identified proteins contain conserved domains known to recognize histone marks, such as PHD fingers and bromodomains. nih.gov
Identification of Novel Binding Partners
A significant application of the histone H3 (1-21) peptide is in the discovery of new proteins that interact with the histone tail, which can be either unmodified or carry specific PTMs. A common and effective method is the peptide pull-down assay. rhhz.net
In this technique, a biotinylated version of the histone H3 (1-21) peptide is immobilized on streptavidin-coated beads. These beads are then incubated with nuclear extracts from cells. Proteins that bind to the peptide are "pulled down" with the beads, washed to remove non-specific binders, and then eluted for identification by mass spectrometry. rhhz.netnih.gov
To enhance the specificity of this approach, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated with the peptide pull-down. rhhz.netfrontiersin.org This quantitative proteomic technique allows for the differentiation between proteins that specifically bind to a modified histone peptide versus those that bind non-specifically or to the unmodified peptide. frontiersin.org For instance, by using "heavy" isotope-labeled cell extracts with a modified H3 peptide and "light" isotope-labeled extracts with an unmodified peptide, researchers can accurately quantify the proteins that are enriched in the modified peptide pull-down. frontiersin.org
These approaches have successfully identified both known and novel binding partners for various histone H3 modifications. For example, pull-down assays using H3 peptides dimethylated at lysine 4 (H3K4me2) or lysine 9 (H3K9me2), or acetylated at lysine 9 (H3K9ac) from HeLa nuclear extracts led to the identification of 86 nuclear proteins. nih.gov This included known binders and many new potential effector proteins containing domains like PHD fingers, bromodomains, and WD40 domains, which are known to recognize histone modifications. nih.gov
Table 1: Examples of Novel Binding Partners Identified Using Histone H3 (1-21) Peptides
| Histone H3 (1-21) Modification | Identified Binding Partner(s) | Experimental Approach |
| H3K4me3 | TFIID subunits, PHD finger protein 2 and 8, Jarid1a | SILAC-assisted peptide pull-down rhhz.net |
| H3K4me2, H3K9me2, H3K9ac | 55 novel proteins | Peptide pull-down coupled with LC-MS/MS nih.gov |
| H3K4me2/3 | BPTF | Biotinylated peptide probe rhhz.net |
Computational Modeling and Molecular Dynamics Simulations of Modified Peptides
Computational methods are increasingly being used to complement experimental studies by providing atomic-level insights into how PTMs affect the structure and dynamics of the histone H3 tail and its interactions with other molecules. mdpi.comnih.gov Molecular dynamics (MD) simulations, in particular, can model the behavior of the histone H3 (1-21) peptide over time, revealing how modifications influence its conformational ensemble. nih.govelifesciences.org
Studies have shown that even in the absence of binding partners, the histone H3 tail does not exist as a completely random coil. Instead, it can form transient, dynamic interactions with the nucleosomal DNA. nih.govelifesciences.org MD simulations have revealed that the H3 tail can adopt a "fuzzy" complex with DNA, where it binds robustly but samples a wide range of conformations. nih.gov
When PTMs are introduced, they can alter these interactions. For example, certain modifications can change the electrostatic properties of the tail, affecting its affinity for the negatively charged DNA backbone. elifesciences.org This can, in turn, influence the accessibility of the tail to effector proteins. elifesciences.org
MD simulations are also invaluable for refining the structures of histone peptide-protein complexes obtained from experimental methods like X-ray crystallography or NMR spectroscopy. mdpi.com These simulations can help to model the flexible regions of the peptide and to understand the energetic contributions of individual amino acid residues to the binding interaction. For instance, simulations have been used to study the binding of the H3 peptide to various "reader" domains, providing insights into the key residues that anchor the peptide to the protein surface. mdpi.com
Recent advancements in computational modeling, such as the development of deep learning-based structure prediction tools, are further enhancing our ability to model histone-protein complexes with high accuracy. nih.gov
Development of Chemical Probes and Biosensors for Epigenetic Research
The histone H3 (1-21) peptide has served as a scaffold for the creation of sophisticated chemical probes and biosensors to study the dynamics of histone modifications in real-time and in living cells. These tools are essential for understanding the intricate regulation of epigenetic processes.
One powerful approach is the use of Förster Resonance Energy Transfer (FRET). FRET-based biosensors for histone modifications typically consist of a donor and an acceptor fluorophore linked by a sensor domain that includes the histone H3 peptide sequence. pnas.orgnih.govpnas.org The binding of a modification-specific protein or the enzymatic modification of the peptide itself can induce a conformational change in the biosensor, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency. pnas.orgpnas.org
For example, FRET biosensors have been developed to monitor H3K9 trimethylation (H3K9me3) and H3S10 phosphorylation (H3S10p) simultaneously in single living cells. pnas.orgpnas.org These biosensors revealed an anticorrelation between these two marks during mitosis, providing direct evidence for the dynamic crosstalk between different histone modifications. pnas.orgpnas.org
Another innovative biosensor design utilizes time-gated FRET (TG-FRET) between terbium complexes and quantum dots. rsc.org In one such application, a histone H3(1–21) peptide was attached to a quantum dot surface. The enzymatic methylation of the peptide by a methyltransferase like SET7/9 allowed for the specific binding of a terbium-labeled antibody that recognizes the methylated lysine. This binding event brought the terbium donor and the quantum dot acceptor into close proximity, resulting in a detectable FRET signal that was proportional to the enzyme's activity. rsc.org This assay proved to be highly sensitive, with detection limits in the low picomolar range. rsc.org
These peptide-based probes and biosensors are invaluable for high-throughput screening of enzyme inhibitors and for dissecting the complex kinetics of histone-modifying enzymes. rsc.org
Functional Significance of Histone H3 Peptide Substrate 1 21 Modifications in Chromatin Biology
Role in Transcriptional Activation and Repression Pathways
The modification status of the Histone H3 (1-21) peptide is intricately linked to the regulation of gene transcription, with different modifications promoting either gene activation or repression.
Transcriptional Activation: Acetylation of lysine (B10760008) residues, particularly at positions 9, 14, and 18, is a hallmark of active transcription. frontiersin.org This modification neutralizes the positive charge of lysine, which is thought to weaken the interaction between the histone tail and the negatively charged DNA, leading to a more open and accessible chromatin structure. mdpi.com Histone acetyltransferases (HATs) are the enzymes responsible for adding acetyl groups. acs.org
Another key activating mark is the trimethylation of lysine 4 (H3K4me3). This modification is predominantly found at the promoters of actively transcribed genes. nih.govelifesciences.org It is believed to recruit chromatin-remodeling complexes and other factors that facilitate transcription initiation. plos.org Studies have shown that H3K4me3 is crucial for the full expression of many genes, particularly those induced during cellular processes like aging. elifesciences.org
Transcriptional Repression: Conversely, methylation of other lysine residues within the H3 (1-21) tail is associated with gene silencing. Dimethylation of lysine 9 (H3K9me2) and trimethylation of lysine 9 (H3K9me3) are well-established repressive marks. acs.orgnih.gov These modifications create binding sites for proteins like Heterochromatin Protein 1 (HP1), which promotes the formation of condensed, transcriptionally silent heterochromatin. nih.govscispace.com Similarly, trimethylation of lysine 27 (H3K27me3) is another major repressive mark, often found at the promoters of silenced genes. frontiersin.org
The interplay between these activating and repressive marks is crucial for fine-tuning gene expression. For instance, the presence of both H3K4me3 and H3K27me3 on the same histone tail can create a "bivalent" domain, keeping genes in a poised state, ready for rapid activation or repression in response to developmental cues.
Influence on Chromatin Structure and Accessibility
The post-translational modifications on the Histone H3 (1-21) peptide directly impact the physical properties of chromatin, influencing its compaction and accessibility to the cellular machinery.
The N-terminal tails of histones, including the H3 (1-21) segment, are intrinsically disordered but can interact with DNA and other histone proteins. researchgate.netoup.com Modifications can alter these interactions. For example, acetylation reduces the positive charge of the histone tail, which is thought to decrease its affinity for the negatively charged DNA backbone, leading to a more relaxed chromatin fiber. mdpi.comfrontiersin.org This "opening" of the chromatin makes the underlying DNA more accessible to transcription factors and the transcriptional machinery.
Conversely, modifications like H3K9me3 can promote chromatin compaction. This mark recruits proteins that facilitate the condensation of chromatin into heterochromatin, a tightly packed form of chromatin that is generally transcriptionally silent. nih.govscispace.com
Furthermore, the H3 tail and its modifications can influence the dynamic movement and stability of nucleosomes themselves. nih.gov Deletion or alteration of the H3 tail can affect how DNA wraps around the histone octamer and the stability of the H2A/H2B dimers within the nucleosome. nih.gov These dynamic properties are essential for processes that require access to the DNA, such as transcription and DNA repair. researchgate.net
Involvement in DNA Repair Mechanisms
The Histone H3 (1-21) peptide and its modifications play a significant role in the cellular response to DNA damage, particularly in the repair of double-strand breaks (DSBs), which are among the most toxic forms of DNA damage. nih.govjcancer.org
Upon the occurrence of a DSB, the chromatin surrounding the break site undergoes rapid and dynamic changes in histone modifications. One of the key events is the methylation of H3K4. nih.gov Specifically, H3K4me3 has been shown to accumulate at DSB sites. plos.orgnih.gov Studies in budding yeast have demonstrated that cells lacking H3K4 methylation exhibit defects in the repair of DSBs by the non-homologous end joining (NHEJ) pathway. plos.orgnih.gov The recruitment of the Set1p methyltransferase, which is responsible for H3K4 methylation, to the DSB is a critical step in this process. plos.org
The state of H3K4 methylation can also influence the choice between the two major DSB repair pathways: NHEJ and homologous recombination (HR). nih.gov For instance, the demethylase LSD1, which removes methyl groups from H3K4, is involved in promoting the NHEJ pathway. nih.gov Conversely, the methyltransferase SMYD3 promotes HR through H3K4 methylation at the promoters of HR-related genes. nih.gov
Mutations within the histone H3 tail can impair DNA repair pathways, leading to genomic instability, a hallmark of cancer. nih.gov Understanding how H3 (1-21) modifications contribute to DNA repair provides insights into the mechanisms of genome maintenance and how their dysregulation can lead to disease.
Regulation of Cell Cycle Progression and Cellular Differentiation (as understood through mechanistic studies using the peptide)
The dynamic modifications of the Histone H3 (1-21) peptide are crucial for the orderly progression of the cell cycle and the complex process of cellular differentiation.
Cell Cycle Progression: The pattern of H3 modifications changes dramatically throughout the cell cycle. nih.govwustl.edu For example, phosphorylation of serine 10 (H3S10ph) is a well-known marker of mitosis. wustl.edu This modification is often found in conjunction with other marks, such as methylation of lysine 9 (H3K9me), highlighting the combinatorial nature of histone modifications in regulating cell cycle events. nih.gov The deposition of different histone H3 variants, which can carry distinct modification patterns, is also tightly regulated during the cell cycle, with some variants being deposited during DNA replication in S phase and others being incorporated throughout the cell cycle. frontiersin.orgnih.gov
Cellular Differentiation: The establishment and maintenance of specific gene expression programs that define different cell lineages are critically dependent on the epigenetic landscape, including histone modifications. The H3 (1-21) peptide is a key player in this process. During differentiation, specific patterns of H3 modifications are established at genes that control cell fate. For example, the transition from a pluripotent state to a differentiated state involves widespread changes in H3K4 and H3K27 methylation. The deposition of the histone variant H3.3, which is associated with active chromatin, is also important for establishing and maintaining cell identity. frontiersin.org Studies using the H3 (1-21) peptide have been instrumental in dissecting the molecular mechanisms by which these modifications are recognized by specific proteins to regulate gene expression during differentiation.
Contribution to the "Histone Code" Hypothesis
The Histone H3 (1-21) peptide is a prime example of the principles underlying the "histone code" hypothesis. acs.orgpnas.orgtandfonline.com This hypothesis posits that specific post-translational modifications on histone tails, acting alone or in combination, create a code that is "read" by other proteins to bring about specific downstream biological outcomes. tandfonline.com
The H3 (1-21) tail provides a rich platform for this code. The various modifications, including acetylation, methylation, and phosphorylation, at different residues create a complex array of potential patterns. These patterns are not random; they are dynamically regulated by "writer" enzymes (like methyltransferases and acetyltransferases) and "eraser" enzymes (like demethylases and deacetylases). nih.gov
The "readers" of this code are proteins that contain specific domains, such as bromodomains that recognize acetylated lysines and chromodomains that recognize methylated lysines. acs.org For example, the protein ATRX contains a domain that simultaneously recognizes unmodified lysine 4 and di- or trimethylated lysine 9 on the H3 tail. nih.govscispace.comcore.ac.uk This combinatorial readout is essential for the proper localization and function of ATRX in heterochromatin. nih.govscispace.com
The study of the H3 (1-21) peptide has been instrumental in deciphering this code. By synthesizing peptides with specific combinations of modifications, researchers can investigate how these patterns are recognized by reader proteins and how they influence the activity of chromatin-modifying enzymes. caymanchem.combpsbioscience.comepigentek.com These studies have provided strong evidence for the existence of a complex and nuanced histone code that governs chromatin function. nih.govnih.gov
Data Tables
Table 1: Key Post-Translational Modifications on Histone H3 (1-21) and their General Functions
| Modification | Location | Writer Enzyme Family | Eraser Enzyme Family | General Function |
| Acetylation | K9, K14, K18 | Histone Acetyltransferases (HATs) | Histone Deacetylases (HDACs) | Transcriptional Activation |
| Methylation (mono, di, tri) | K4 | Histone Lysine Methyltransferases (KMTs) | Histone Lysine Demethylases (KDMs) | Transcriptional Activation (H3K4me3) |
| Methylation (mono, di, tri) | K9 | Histone Lysine Methyltransferases (KMTs) | Histone Lysine Demethylases (KDMs) | Transcriptional Repression |
| Phosphorylation | S10 | Kinases | Phosphatases | Mitosis, Transcriptional Regulation |
Table 2: Examples of "Reader" Domains Recognizing H3 (1-21) Modifications
| Reader Domain | Recognizes Modification | Protein Family Examples | Downstream Effect |
| Bromodomain | Acetylated Lysine | Transcription co-activators, Chromatin remodelers | Transcriptional Activation |
| Chromodomain | Methylated Lysine (e.g., H3K9me3) | Heterochromatin Protein 1 (HP1) | Heterochromatin formation, Gene Silencing |
| PHD Finger | Unmodified or Methylated Lysine (e.g., H3K4me0, H3K4me3) | Chromatin remodelers, Transcriptional regulators | Varied, including both activation and repression |
| ADD Domain | Combinatorial marks (e.g., H3K4me0 and H3K9me3) | ATRX | Heterochromatin localization |
Future Directions and Emerging Research Avenues
Investigation of Undiscovered PTMs and Their Crosstalk on the Peptide
The N-terminal tail of histone H3 is a hotbed of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination. nih.govnih.gov While many of these modifications have been extensively studied, the potential for undiscovered PTMs on the H3 (1-21) sequence remains an active area of investigation. Advanced mass spectrometry techniques, such as middle-down and top-down proteomics, are enabling a more comprehensive characterization of PTMs on intact histone tails, revealing a complex landscape of coexisting modifications. nih.govstanford.edud-nb.info
A key area of future research lies in understanding the "crosstalk" between these PTMs. Crosstalk refers to how one modification can influence the deposition or removal of another, creating a complex regulatory language. nih.govnih.govresearchgate.net For instance, the phosphorylation of serine 10 (H3S10ph) has been shown to influence the methylation of lysine (B10760008) 9 (H3K9me) and the acetylation of lysine 14 (H3K14ac). researchgate.net Future studies will likely focus on systematically mapping these intricate interplay patterns. This can be achieved by generating synthetic H3 (1-21) peptides with specific combinations of known and putative PTMs to study their effects on enzyme activity and reader protein binding. The development of novel analytical methods will be crucial for identifying and quantifying these complex modification patterns. nih.gov
Table 1: Known and Potential Post-Translational Modifications on Histone H3 (1-21)
| Residue | Known Modifications | Potential/Undiscovered Modifications |
| K4 | Acetylation, Methylation (mono, di, tri) | Crotonylation, Butyrylation |
| R8 | Methylation (mono, di) | Citrullination |
| K9 | Acetylation, Methylation (mono, di, tri) | Biotinylation, Sumoylation |
| S10 | Phosphorylation | O-GlcNAcylation |
| T11 | Phosphorylation | --- |
| K14 | Acetylation | Propionylation, Malonylation |
| K18 | Acetylation | --- |
| R17 | Methylation | --- |
This table is not exhaustive and represents a selection of known and potential modifications for illustrative purposes.
High-Throughput Screening of Small Molecules Targeting Histone H3 Peptide Modifiers/Readers
The enzymes that "write" (e.g., methyltransferases, acetyltransferases), "erase" (e.g., demethylases, deacetylases), and "read" (e.g., proteins with chromodomains, bromodomains) the PTMs on the histone H3 (1-21) peptide are critical drug targets for a range of diseases, including cancer. nih.govnih.govacs.org High-throughput screening (HTS) assays are powerful tools for identifying small molecule inhibitors or activators of these proteins. nih.govnih.govmdpi.com
Future HTS campaigns will likely utilize the H3 (1-21) peptide in various modified forms to identify more specific and potent drug candidates. For example, screening for inhibitors of a specific histone methyltransferase could involve using an unmodified H3 (1-21) peptide as a substrate and detecting the transfer of a methyl group. portlandpress.com Conversely, to find inhibitors of a "reader" domain, a modified H3 (1-21) peptide (e.g., H3K4me3) could be used to screen for compounds that disrupt its interaction with the target protein. nih.gov The development of robust and sensitive HTS platforms, such as reverse phase protein arrays (RPPA), will facilitate the screening of large compound libraries against a panel of histone-modifying enzymes and reader domains. nih.govnih.gov
Table 2: Examples of Histone H3 (1-21) Modifiers/Readers and Potential Small Molecule Modulators
| Target Protein | Function | Example Small Molecule Modulator |
| EZH2 | Methyltransferase (writes H3K27me3) | 3-Deazaneplanocin A hydrochloride medchemexpress.com |
| DOT1L | Methyltransferase (writes H3K79me) | EPZ-5676 medchemexpress.com |
| JMJD2A | Demethylase (erases H3K9me3) | Pyridine-2,4-dicarboxylic acid (PDCA) derivatives nih.gov |
| HDACs | Deacetylases (erase acetylation) | Benzamides, Hydroxamates mdpi.com |
| HP1 | Reader of H3K9me3 | --- |
| BPTF | Reader of H3K4me3 | --- |
Integration with Systems Biology and Proteomics Approaches for Comprehensive Analysis
To fully comprehend the biological significance of the histone H3 (1-21) peptide and its modifications, it is essential to move beyond studying individual interactions and embrace a more holistic, systems-level perspective. nih.govnih.gov This involves integrating data from various "omics" platforms, including proteomics, genomics, and transcriptomics.
Quantitative proteomics, particularly mass spectrometry-based approaches, allows for the global analysis of histone PTMs and their dynamic changes in response to different cellular stimuli or disease states. stanford.eduresearchgate.netomicsdi.org By combining this "epiproteomic" data with transcriptomic data (e.g., RNA-seq), researchers can correlate specific PTM patterns on the H3 (1-21) peptide with changes in gene expression. researchgate.net Furthermore, proteomic analysis of protein complexes that bind to specific modified forms of the H3 (1-21) peptide can reveal the downstream effector pathways. oup.com This integrated approach will be instrumental in building comprehensive models of how the histone code is interpreted by the cell to regulate complex biological processes.
Table 3: Integration of Histone H3 (1-21) Analysis with Systems Biology
| Approach | Data Generated | Biological Insight |
| Epiproteomics (Mass Spectrometry) | Quantitative profiles of PTMs on H3 (1-21) | Understanding the "histone code" and its dynamics. nih.govstanford.edu |
| Transcriptomics (RNA-seq) | Gene expression profiles | Correlating PTMs with transcriptional activation or repression. researchgate.net |
| Interactomics (Affinity-purification MS) | Identification of proteins binding to modified H3 peptides | Elucidating downstream signaling pathways and effector functions. oup.com |
| Computational Modeling | Predictive models of PTM crosstalk and function | Simulating the effects of PTMs on chromatin structure and gene regulation. nih.gov |
Exploration of Histone H3 Peptide (1-21) in Chemical Biology Tools and Applications
The synthetic nature of the histone H3 (1-21) peptide makes it an ideal building block for the development of novel chemical biology tools. These tools can be used to probe and manipulate epigenetic processes with high precision.
One exciting area is the creation of "designer" nucleosomes containing precisely defined PTMs on the H3 tail. This can be achieved through techniques like expressed protein ligation (EPL), where a synthetic H3 (1-21) peptide with specific modifications is ligated to a recombinant histone H3 protein lacking its N-terminal tail. nih.gov These reconstituted nucleosomes are invaluable for in vitro studies of chromatin remodeling, transcription, and DNA repair.
Furthermore, the H3 (1-21) peptide can be incorporated into various assays and probes. For example, biotinylated H3 (1-21) peptides are widely used in pull-down assays to identify and characterize "reader" proteins. nih.govactivemotif.com Fluorescently labeled peptides can be used in binding assays to quantify protein-peptide interactions. activemotif.com There is also potential for developing H3 (1-21) peptide-based delivery systems for therapeutic agents or imaging probes. acs.org The synthesis of H3 (1-21) peptides with non-natural amino acids or photo-crosslinkers will further expand the repertoire of chemical biology tools available to study histone biology. le.ac.uk
Table 4: Chemical Biology Tools and Applications of Histone H3 (1-21) Peptide
| Tool/Application | Description | Research Utility |
| Modified Peptide Synthesis | Chemical synthesis of H3 (1-21) with specific PTMs. nih.gov | Substrates for enzyme assays, standards for mass spectrometry, epitopes for antibody generation. medchemexpress.combpsbioscience.comportlandpress.com |
| Expressed Protein Ligation (EPL) | Ligation of a synthetic, modified H3 (1-21) peptide to a recombinant histone H3. nih.gov | Creation of "designer" nucleosomes with defined PTMs for in vitro functional studies. |
| Peptide Arrays | Arrays of different modified H3 (1-21) peptides on a solid support. nih.gov | High-throughput screening of enzyme activity and reader protein binding specificity. |
| Biotinylated Peptides | H3 (1-21) peptides tagged with biotin. nih.govactivemotif.com | Affinity purification of "reader" proteins and their associated complexes from cell extracts. |
| Gene Delivery Systems | Hybrid polyplexes of H3 tail peptides and polymers. acs.org | Investigating the potential of histone-based materials for nonviral gene delivery. |
Q & A
Basic: What are the advantages of using Histone H3 (1-21) peptide substrates over full-length histones in enzyme activity assays?
Answer:
Histone H3 (1-21) peptides offer customizable sequence lengths, simplified assay systems, and ease of synthesis compared to full-length histones. They are particularly useful for studying site-specific post-translational modifications (PTMs), such as lysine methylation or acetylation, without interference from secondary modification sites. However, peptides may exhibit higher KM values (reduced substrate affinity) compared to full-length histones due to the absence of tertiary structural context. Researchers should validate peptide-based results with full-length histones in physiologically relevant systems when modeling chromatin complexity .
Basic: How do post-translational modifications (PTMs) on Histone H3 (1-21) influence its interaction with chromatin-associated proteins?
Answer:
PTMs on Histone H3 (1-21) (e.g., K4me3, K9ac, S10ph) generate combinatorial "histone codes" that recruit or repel chromatin readers. For example, methylation at K4 facilitates binding to chromodomain-containing proteins like CEC-4/5, while phosphorylation at S10 disrupts interactions with heterochromatin protein 1 (HP1). Experimental approaches such as peptide pull-down assays (using biotinylated H3 (1-21) variants) and fluorescence polarization can quantify binding affinities under varying PTM states .
Advanced: How can researchers resolve contradictory data when using Histone H3 (1-21) in different assay systems (e.g., fluorescence polarization vs. LC-MS)?
Answer:
Contradictions may arise from differences in assay sensitivity, peptide solubility, or PTM stability. To address this:
- Cross-validate results : Use orthogonal methods (e.g., confirm LC-MS-identified acetylation with fluorogenic assays).
- Standardize buffer conditions : Optimize pH, salt concentration, and reducing agents to prevent peptide aggregation or degradation.
- Control for PTM specificity : Include unmodified peptides and competitive inhibitors to rule out nonspecific interactions .
Advanced: What methodological considerations are critical when designing high-throughput screening (HTS) assays using Histone H3 (1-21) for methyltransferase activity?
Answer:
Key considerations include:
- Substrate design : Use biotinylated H3 (1-21) for efficient Streptavidin-based pull-downs post-reaction.
- Signal detection : Implement fluorogenic assays (e.g., ThioGlo1 for S-adenosylhomocysteine detection) or MALDI-TOF MS to quantify methylation.
- Enzyme kinetics : Pre-screen PMTs (e.g., GLP1, SUV39H2) to determine optimal substrate-to-enzyme ratios and avoid signal saturation .
Basic: What modifications are available for Histone H3 (1-21) peptides, and how do they impact experimental outcomes?
Answer:
Common modifications include:
- K4me2/3 : Enhances binding to PHD fingers in transcriptional activators.
- K9ac : Mimics transcriptionally active chromatin states.
- S10ph : Induces structural changes that inhibit HP1 binding.
These modifications enable targeted studies of epigenetic writers, erasers, and readers. Ensure peptide purity (>98%) via HPLC and validate PTM incorporation with mass spectrometry .
Advanced: How does the choice of species (e.g., human vs. yeast) for Histone H3 (1-21) substrates affect cross-species enzyme compatibility?
Answer:
Sequence divergence in the N-terminal tail (e.g., human vs. yeast H3K4 methylation sites) can alter enzyme-substrate specificity. For example, human SET1 complexes may poorly methylate yeast-derived H3 (1-21) due to residue variations. Always align substrate sequences with the target enzyme’s species origin and validate activity using cross-species positive controls .
Basic: What quality control measures are recommended when synthesizing Histone H3 (1-21) peptides for research use?
Answer:
- Purity assessment : Use reverse-phase HPLC (λ = 214 nm) to detect impurities.
- Mass verification : Confirm molecular weight via MALDI-TOF or ESI-MS.
- Functional validation : Test peptides in benchmark assays (e.g., HMT/G9a activity for K9me2 substrates) .
Advanced: How can liquid-liquid phase separation (LLPS) studies utilizing Histone H3 (1-21) peptides with specific PTMs be optimized?
Answer:
- PTM incorporation : Phosphorylate H3T3 to enhance partitioning into CPC condensates.
- Quantitative imaging : Measure partition coefficients using FITC-labeled peptides and fluorescence microscopy.
- Buffer optimization : Adjust ionic strength (e.g., 150 mM KCl) to mimic physiological conditions .
Basic: What are the key applications of Histone H3 (1-21) in studying epigenetic regulation?
Answer:
- Enzyme kinetics : Measure Kcat/KM for methyltransferases/acetyltransferases.
- Drug discovery : Screen inhibitors targeting PMTs in cancer models.
- Structural biology : Co-crystallize with reader domains (e.g., Tudor, PHD fingers) to resolve binding interfaces .
Advanced: What strategies can be employed to validate the specificity of enzyme-substrate interactions using Histone H3 (1-21) variants?
Answer:
- Competitive inhibition : Co-incubate enzymes with unmodified peptides to assess binding displacement.
- Site-directed mutagenesis : Replace target lysines (e.g., K4A) to confirm modification dependence.
- Crosslinking-MS : Identify contact residues between enzymes and H3 (1-21) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
